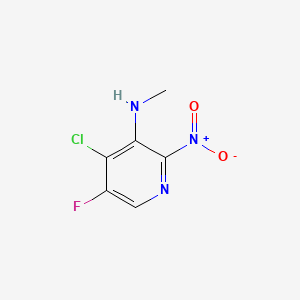
(4R)-4,6-Dimethyl-2-heptanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-4,6-Dimethyl-2-heptanone is an organic compound with the molecular formula C9H18O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is part of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its distinctive odor and is used in various applications, including as a fragrance and flavoring agent.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4,6-Dimethyl-2-heptanone typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 4,6-dimethyl-2-heptanone using a chiral catalyst. This process involves the reduction of the carbonyl group to form the desired chiral ketone.
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale catalytic hydrogenation processes. These processes often utilize high-pressure hydrogen gas and specialized chiral catalysts to achieve high yields and enantiomeric purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production efficiency.
化学反应分析
Types of Reactions
(4R)-4,6-Dimethyl-2-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Corresponding alcohols.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
科学研究应用
(4R)-4,6-Dimethyl-2-heptanone has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of (4R)-4,6-Dimethyl-2-heptanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(4S)-4,6-Dimethyl-2-heptanone: The enantiomer of (4R)-4,6-Dimethyl-2-heptanone, differing only in the spatial arrangement of atoms.
4-Methyl-2-pentanone: A structurally similar ketone with a shorter carbon chain.
6-Methyl-2-heptanone: Another ketone with a similar structure but different methyl group positioning.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence its reactivity, interactions with biological molecules, and overall functionality in various applications.
属性
CAS 编号 |
531553-12-5 |
|---|---|
分子式 |
C9H18O |
分子量 |
142.24 g/mol |
IUPAC 名称 |
(4R)-4,6-dimethylheptan-2-one |
InChI |
InChI=1S/C9H18O/c1-7(2)5-8(3)6-9(4)10/h7-8H,5-6H2,1-4H3/t8-/m1/s1 |
InChI 键 |
YXFDTUKUWNQPFV-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](CC(C)C)CC(=O)C |
规范 SMILES |
CC(C)CC(C)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


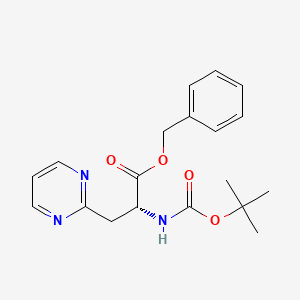
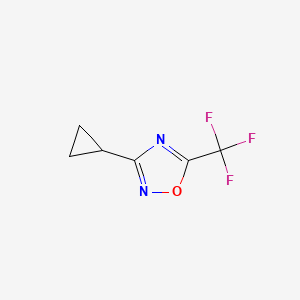
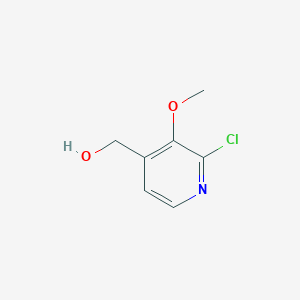
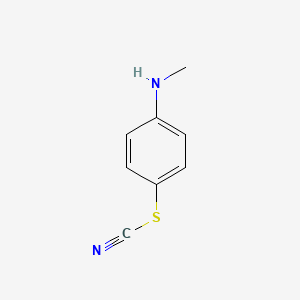
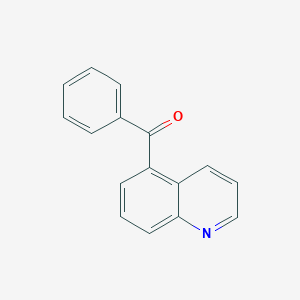
![(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13902816.png)
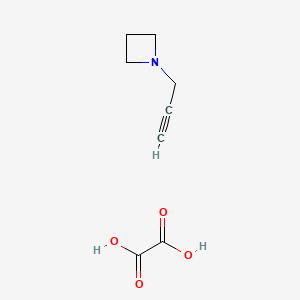
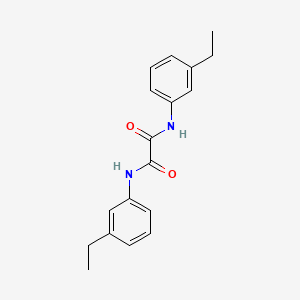
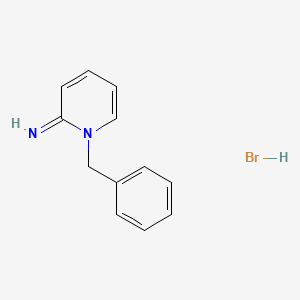
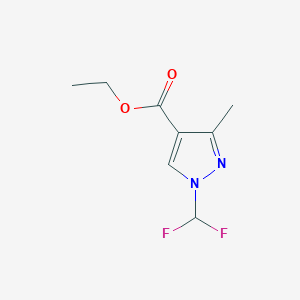
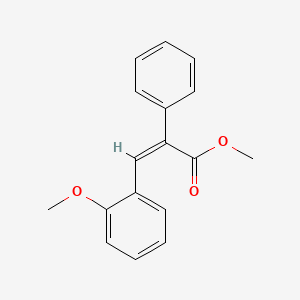
![2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B13902858.png)
![cyclopenta-1,3-diene;dicyclohexyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B13902866.png)
